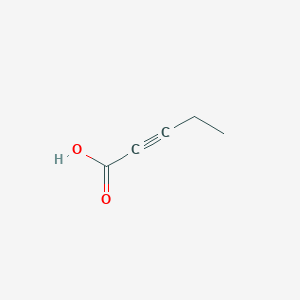

2-Pentynoic acid

描述

Famotidine is a histamine H2 receptor antagonist that decreases stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . Famotidine is available both over-the-counter and by prescription, and it is known for its high selectivity and potency compared to other H2 receptor antagonists .

准备方法

合成路线和反应条件

法莫替丁可以通过涉及各种化学中间体的反应的多步过程合成。 一种常见的合成路线涉及 2-胍基噻唑与 3-氯丙腈的反应,然后加入磺酰胺形成最终产物 。 反应条件通常涉及使用乙腈等溶剂和催化剂来促进反应。

工业生产方法

在工业环境中,法莫替丁是使用大型化学反应器生产的,这些反应器允许精确控制反应条件。 该过程涉及与实验室合成相同的基本步骤,但经过优化以提高效率和产率。 实施质量控制措施以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

法莫替丁经历各种化学反应,包括:

氧化: 法莫替丁在某些条件下可以被氧化,导致形成亚砜和砜。

还原: 还原反应可以将法莫替丁转化为相应的胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤代烷烃和酰氯等试剂用于取代反应.

形成的主要产物

科学研究应用

Organic Chemistry Applications

Stereoselective Synthesis of Vinylstannanes

2-Pentynoic acid is utilized in the stereoselective synthesis of vinylstannanes, which are organotin compounds used as reagents in further chemical reactions. The ability to control stereochemistry is crucial for developing compounds with specific biological activities or properties .

Case Study: Vinylstannane Synthesis

- Objective : To synthesize vinylstannanes using this compound.

- Method : The reaction involves the coupling of this compound with tin reagents under controlled conditions.

- Outcome : Successful production of vinylstannanes with defined stereochemistry, demonstrating the utility of this compound in complex organic synthesis.

Medicinal Chemistry Applications

Synthesis of Spiroindolines Derivatives

In medicinal chemistry, this compound serves as a precursor for synthesizing spiroindolines derivatives. These compounds have shown potential therapeutic effects, particularly in treating neurological disorders and certain types of cancer .

Case Study: Spiroindolines Development

- Objective : To explore the medicinal properties of spiroindolines synthesized from this compound.

- Method : The synthesis involves cyclization reactions where this compound acts as a building block.

- Outcome : The resulting spiroindolines exhibited promising biological activities, warranting further pharmacological studies.

Industrial Chemistry Applications

Byproduct of Pyrolysis Processes

This compound can be obtained as a byproduct during the pyrolysis of biodegradable plastics such as Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This process not only contributes to waste management but also provides bio-based monomers that can be utilized in the production of other chemicals .

Case Study: Pyrolysis of PHBV

- Objective : To analyze the yield and composition of products from PHBV pyrolysis.

- Method : Conducting pyrolysis at varying temperatures to optimize the yield of this compound.

- Outcome : The process yielded significant amounts of this compound along with other useful compounds, highlighting its role in sustainable chemical production.

作用机制

法莫替丁通过竞争性抑制胃壁壁细胞上的组胺 H2 受体起作用。 这种抑制减少了胃酸的产生,从而缓解了 GERD 和消化性溃疡等疾病 。 法莫替丁还通过抑制 TNF-α 和 IL-6 等促炎细胞因子的产生而具有潜在的抗炎作用 .

相似化合物的比较

法莫替丁经常与其他 H2 受体拮抗剂进行比较,例如:

西咪替丁: 法莫替丁比西咪替丁更有效,并且药物相互作用更少.

雷尼替丁: 法莫替丁的作用时间更长,并且更有效地减少胃酸分泌.

尼扎替丁: 法莫替丁和尼扎替丁的疗效相似,但法莫替丁更易获得.

生物活性

2-Pentynoic acid is an alkyne-containing carboxylic acid that has garnered attention for its potential biological activities. Its unique structure, characterized by a triple bond and various functional groups, allows it to interact with biological systems in ways that may have therapeutic implications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer properties, and mechanisms of action.

This compound (C₅H₈O₂) features a terminal alkyne functionality, which contributes to its reactivity. The compound can undergo hydrolysis to yield acetic acid and ethanol, potentially influencing various biochemical pathways. Its structural characteristics position it as a candidate for further pharmacological research.

Anti-Inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. The compound's reactive acetyloxy group allows it to participate in biochemical pathways that modulate inflammatory responses. For instance, studies suggest that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in the regulation of inflammation and immune responses .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to enhance the effects of other chemotherapeutic agents, such as hydroxyurea, particularly in triple-negative breast cancer cells . The compound's ability to inhibit HDACs may contribute to its effectiveness in cancer treatment by promoting apoptosis and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition : The compound has been linked to the inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

- Biochemical Pathway Modulation : Hydrolysis products from this compound can interact with various enzymatic systems, influencing metabolic pathways involved in inflammation and cancer progression.

Case Study 1: Histone Deacetylase Inhibition

A study demonstrated that 2-hexyl-4-pentynoic acid, a derivative of this compound, significantly enhanced the therapeutic effect of hydroxyurea in triple-negative breast cancer cells. This effect was attributed to its role as an HDAC inhibitor, which increased DNA damage response and apoptosis rates in cancer cells .

Case Study 2: In Vivo Stability

Research on S-2-pentyl-4-pentynoic hydroxamic acid revealed that its metabolite, S-2-pentyl-4-pentynoic acid, exhibited high stability in vivo with an extended half-life compared to other compounds like valproate (VPA). This stability suggests potential for sustained therapeutic effects in clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2-Pentenoic Acid | Contains a double bond | Less reactive than alkyne derivatives |

| 4-Pentynoic Acid | Terminal alkyne carboxylic acid | Unique due to terminal alkyne functionality |

| 3-Butynoic Acid | Shorter carbon chain | Similar reactivity but less complex structure |

| S-2-Pentyl-4-Pentynoic Hydroxamic Acid | Hydroxamic acid derivative | Potent teratogen with significant metabolic stability |

属性

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing aryl-2-methyl-3-butyn-2-ols, utilizing 2-pentynoic acid derivatives?

A1: [] Two efficient palladium-catalyzed methods have been developed for synthesizing aryl-2-methyl-3-butyn-2-ols using aryl bromides, bypassing the need for copper catalysts. One approach involves a direct coupling reaction between 2-methyl-3-butyn-2-ol and aryl bromides, employing a catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as a base in THF. Alternatively, a decarboxylative coupling reaction can be employed, reacting 4-hydroxy-4-methyl-2-pentynoic acid (a derivative of this compound) with aryl bromides. This method utilizes Pd(OAc)2 with either SPhos or XPhos as ligands and TBAF as a base in THF. [https://www.semanticscholar.org/paper/88c805577d7fecdb119a4b0dddca47b31c232eb3]

Q2: Can this compound derivatives be utilized in the synthesis of more complex molecules?

A2: [] Yes, 4-methyl-2-pentynoic acid, a derivative of this compound, can be transformed into (2E)-4-chloro-2,6-dimethylhepta-2,4,5-trienoate. This transformation occurs under specific reaction conditions involving Bu3N and 2-chloro-1-methylpyridinium iodide in toluene or CH2Cl2. [https://www.semanticscholar.org/paper/fba40e49ac291f41992be84a304d638b9fb87454]

Q3: Are there catalytic applications for this compound derivatives in organic synthesis?

A3: [] While this compound itself is not a catalyst in this example, a copper-conjugated microporous polymer (CMP-Cu) synthesized via Sonogashira-Hagihara cross-coupling using 1,3,5-triethynylbenzene (which can be derived from this compound) exhibits catalytic activity. This CMP-Cu catalyst effectively facilitates the direct carboxylation of terminal alkynes with CO2. [https://www.semanticscholar.org/paper/c05b8902d6a468328173ecb96db43b6239b34555]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。